ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C32H28ClN3O4S3 and its molecular weight is 650.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Applications
One-step Synthesis for Anti-allergy Compounds : A study by Leistner et al. (1988) described a one-step synthesis technique for producing 2-aminothieno[2,3-d][1,3]thiazin-4-ones from ethyl 2-benzoylthioureidothiophen-3-carboxylates. This method, involving cyclization under basic or acidic conditions, yielded compounds with potential anti-allergy activity, indicating a pathway for developing allergy treatments (Leistner et al., 1988).
Antimicrobial Activity : Prasad et al. (2017) reported the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives showing significant antimicrobial properties. These derivatives were synthesized through a base-protanated reaction and evaluated for their antibacterial activity, highlighting the importance of thiophene derivatives in antimicrobial drug development (Prasad et al., 2017).
Biological Activity and Potential Therapeutics
Anticancer Properties : Gad et al. (2020) discovered new apoptosis-inducing agents based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for breast cancer treatment. The study involved multicomponent synthesis and in vitro and in vivo evaluation, showing promising antiproliferative potential against cancer cell lines. This research opens avenues for developing anticancer therapeutics with improved efficacy (Gad et al., 2020).
Antibacterial and Antifungal Activities : Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and evaluated their Cr(III) and Zn(II) complexes for antibacterial and antifungal activities. Some compounds showed activities comparable to standard drugs, suggesting their potential as new antimicrobial agents (Altundas et al., 2010).
Mechanism of Action
Target of Action
The compound contains a thieno[2,3-d]pyrimidin-2-yl moiety, which is a type of heterocyclic pyrimidine . Pyrimidines are integral parts of DNA and RNA and have diverse pharmacological properties . Therefore, the compound might interact with DNA or RNA in cells, or it might target enzymes involved in nucleic acid metabolism.
Mode of Action
The compound also contains a thiophene ring, which has been found to significantly affect the biological activity of various compounds . Therefore, the thiophene ring in the compound might be involved in its interaction with its targets.
Pharmacokinetics
The pharmacokinetics of the compound would depend on various factors, including its chemical structure and the route of administration. As a general rule, compounds containing heterocyclic rings like pyrimidines and thiophenes often have good bioavailability .
Properties
IUPAC Name |
ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28ClN3O4S3/c1-2-40-31(39)27-22-11-7-4-8-12-24(22)43-29(27)34-25(37)18-42-32-35-28-26(30(38)36(32)21-9-5-3-6-10-21)23(17-41-28)19-13-15-20(33)16-14-19/h3,5-6,9-10,13-17H,2,4,7-8,11-12,18H2,1H3,(H,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKGOWQPMKXNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28ClN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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